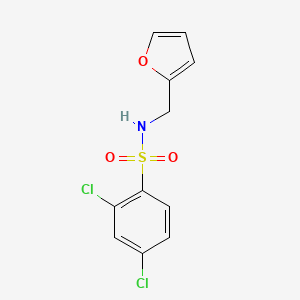![molecular formula C16H15N3O3 B2775721 ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 110299-43-9](/img/structure/B2775721.png)
ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biological properties. Researchers have focused on synthesizing novel indole derivatives due to their potential as biologically active compounds. Specifically, the construction of indoles as moieties in selected alkaloids has garnered attention . These derivatives have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.
Dihydropyrimidines and Anti-Epileptic Action
The compound’s pyrimidine moiety resembles phenobarbital and shows promise in anti-epileptic action. Dihydropyrimidines, with their π-deficient aromatic heterocycle, can be used in push-pull structures for intramolecular charge transfer (ICT) . Understanding their role in neurological disorders and drug development is essential.
Triazole-Pyrimidine Hybrids: Neuroprotection and Anti-Inflammatory Activity
Pyrimidine derivatives, including triazole-pyrimidine hybrids, exhibit antiviral, anticancer, antioxidant, and antimicrobial properties. Researchers have explored their neuroprotective effects and anti-inflammatory activity in human microglia and neuronal cell models . These hybrids hold promise for therapeutic interventions.
Antimicrobial and Anticancer Evaluation of 6-Methyl-4-Indole Derivatives
The compound’s indole moiety has been investigated for its antimicrobial and anticancer potential. Specifically, 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been studied . Their activity against pathogens and cancer cells warrants further exploration.
1H-Pyrazolo[3,4-b]pyridines in Biomedical Applications
The 1H-pyrazolo[3,4-b]pyridine scaffold, which includes the compound of interest, has biomedical relevance. Researchers have synthesized 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines with potential applications in drug discovery and therapy . Understanding their pharmacological properties is crucial.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-15-13(14(12)20)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPZMASRLGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)

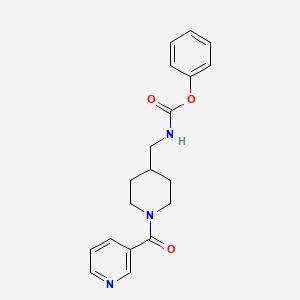
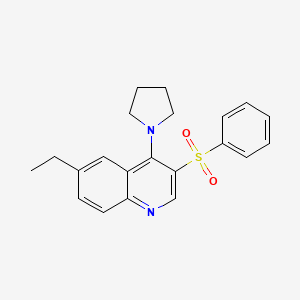
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)
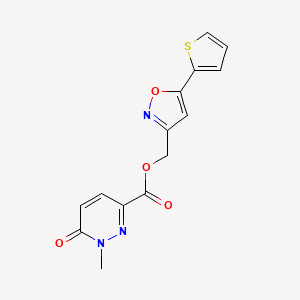
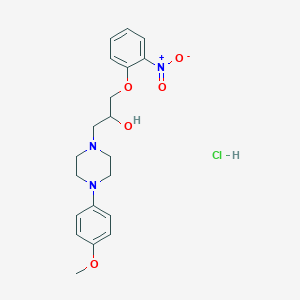
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)
![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)
